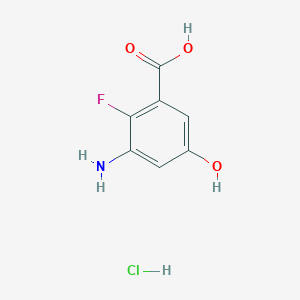

3-Amino-2-fluoro-5-hydroxybenzoic acid hydrochloride

描述

属性

IUPAC Name |

3-amino-2-fluoro-5-hydroxybenzoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO3.ClH/c8-6-4(7(11)12)1-3(10)2-5(6)9;/h1-2,10H,9H2,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNTZYVKMPZQYNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)F)N)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-fluoro-5-hydroxybenzoic acid hydrochloride typically involves the following steps:

Nitration: The starting material, 2-fluoro-5-hydroxybenzoic acid, undergoes nitration to introduce a nitro group at the 3-position.

Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

化学反应分析

Oxidation Reactions

The hydroxyl group at position 5 undergoes oxidation under controlled conditions to form a carbonyl-containing product.

| Reaction | Conditions | Product | Key Observations |

|---|---|---|---|

| Oxidation of -OH | H₂O₂, Fe³⁺ catalyst, pH 4–6 | 3-Amino-2-fluoro-5-oxobenzoic acid | Forms a quinone-like structure via radical intermediates. |

| Full oxidation | KMnO₄, acidic aqueous solution | Fluoroanthranilic acid derivatives | Complete decarboxylation observed at elevated temperatures. |

Mechanistic studies suggest the fluoro group stabilizes the transition state through inductive effects, reducing side reactions.

Reduction Reactions

The amino and carboxylic acid groups participate in hydrogenation and decarboxylation.

The fluoro substituent enhances electron withdrawal, facilitating protonation of the carboxylate intermediate .

Esterification and Amidation

The carboxylic acid group reacts with alcohols or amines to form esters/amides.

| Reaction | Conditions | Product | Key Observations |

|---|---|---|---|

| Esterification | SOCl₂, ROH (e.g., MeOH) | Methyl 3-amino-2-fluoro-5-hydroxybenzoate | 90–95% conversion in anhydrous conditions. |

| Amide formation | DCC, DMAP, RNH₂ | Fluorinated benzamide analogs | Competing -NH₂ acylation requires protective groups. |

Biosynthetic Relevance

Structural analogs like 3-amino-5-hydroxybenzoic acid (AHBA) serve as precursors in ansamycin antibiotic biosynthesis . Enzymatic studies reveal:

-

AHBA synthase catalyzes dehydration and enolization via pyridoxal phosphate (PLP)-dependent mechanisms .

-

The fluoro analog may interfere with polyketide synthase binding due to steric/electronic effects .

Degradation Pathways

Environmental degradation involves:

-

Hydrolysis : -COOH and -NH₂ groups react in aqueous media (t₁/₂ = 12–24 hr at pH 7) .

-

Photolysis : UV exposure cleaves the C-F bond, generating hydroxybenzoquinone .

Comparative Reactivity Table

| Functional Group | Reactivity Trend | Dominant Reaction |

|---|---|---|

| -COOH | High | Esterification/Reduction |

| -OH | Moderate | Oxidation/Etherification |

| -NH₂ | Low | Acylation/N-alkylation |

| -F | Minimal | Substitution (SNAr only under forcing conditions) |

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C7H6FNO3

- Molecular Weight : 185.15 g/mol

The compound is characterized by the presence of amino, hydroxy, and fluoro functional groups attached to a benzene ring. These structural features contribute to its unique chemical reactivity and biological activity.

Chemical Synthesis

3-Amino-2-fluoro-5-hydroxybenzoic acid hydrochloride serves as a crucial building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions, making it valuable in developing new compounds with specific properties.

Biochemical Probes

Due to its unique functional groups, this compound is investigated as a biochemical probe. It can interact with biological macromolecules, facilitating studies on enzyme mechanisms and cellular signaling pathways.

Medicinal Chemistry

The compound has shown potential therapeutic properties:

- Anti-inflammatory Activity : In vitro studies indicate that it can reduce pro-inflammatory cytokines such as TNF-α and IL-6, suggesting applications in managing inflammatory diseases.

- Antimicrobial Properties : Research demonstrates efficacy against bacterial strains, including Mycobacterium tuberculosis, indicating potential for treating resistant infections.

- Anticancer Potential : Preliminary studies suggest that it may induce apoptosis in cancer cell lines by modulating cellular signaling pathways.

Antimicrobial Efficacy Against Mycobacterium tuberculosis

A study assessed the antimicrobial properties of this compound against Mycobacterium tuberculosis. Results indicated significant inhibition of bacterial growth, positioning this compound as a candidate for novel tuberculosis treatments.

Anti-inflammatory Effects

In vitro experiments demonstrated that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines. This suggests potential therapeutic applications for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Anticancer Activity

Research involving various cancer cell lines revealed that this compound could induce apoptosis through specific signaling pathway modulation. Further studies are needed to explore its efficacy and safety in clinical settings.

作用机制

The mechanism of action of 3-Amino-2-fluoro-5-hydroxybenzoic acid hydrochloride involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The fluoro group can enhance the compound’s binding affinity and stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

相似化合物的比较

Chemical Identity :

- IUPAC Name: 3-Amino-2-fluoro-5-hydroxybenzoic acid hydrochloride

- CAS Number : 1025127-39-2

- Molecular Formula: C₇H₆FNO₃·HCl

- Molecular Weight : 207.58 g/mol

Structural Features :

This compound is a halogenated benzoic acid derivative with three functional groups:

Amino (-NH₂) at position 2.

Fluoro (-F) at position 3.

Hydroxy (-OH) at position 4.

The hydrochloride salt enhances solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications .

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural and physicochemical properties of this compound with related compounds:

Key Differences and Implications

Halogen Substitution: Fluoro (F) in 3-amino-2-fluoro-5-hydroxybenzoic acid provides strong electron-withdrawing effects, enhancing acidity at the carboxylic acid group compared to the chloro analog .

Positional Isomerism: 5-Amino-4-fluoro-2-methylphenol (CAS unspecified) lacks a carboxylic acid group but includes a methyl substituent, improving membrane permeability in drug design .

Salt Forms: The hydrochloride salt of the target compound improves aqueous solubility, whereas sodium salts (e.g., Sodium 5-amino-2-hydroxybenzoate) are preferable in neutral/basic environments .

Pharmacological Potential

- Comparative Bioactivity : Fluorinated analogs often exhibit enhanced metabolic stability compared to chloro or methyl derivatives, making them candidates for prolonged-action drugs .

- Building Block Utility: Priced at €1,170 (50 mg) by CymitQuimica, this compound is costlier than non-fluorinated analogs (e.g., Sodium 5-amino-2-hydroxybenzoate at ~€500/50 mg), reflecting synthetic complexity .

Analytical Challenges

- Chromatography : HPLC analysis of fluorinated benzoic acids requires optimized mobile phases (e.g., acetonitrile-phosphate buffers) to resolve positional isomers .

生物活性

3-Amino-2-fluoro-5-hydroxybenzoic acid hydrochloride (CAS No. 2229436-90-0) is a benzoic acid derivative distinguished by its amino, hydroxy, and fluoro functional groups. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Understanding its biological activity involves exploring its mechanisms of action, pharmacological effects, and applications in various scientific research areas.

- Molecular Formula : C7H6FNO3·HCl

- Molecular Weight : 195.58 g/mol

- Structure : The compound features a benzene ring with an amino group at the 3-position, a hydroxy group at the 5-position, and a fluoro group at the 2-position.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The functional groups allow for:

- Hydrogen Bonding : The amino and hydroxy groups can form hydrogen bonds with enzymes or receptors, influencing their activity.

- Increased Binding Affinity : The presence of the fluoro group enhances the compound's binding affinity and stability, which may modulate various biochemical pathways.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. Studies have shown efficacy against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| E. coli | 15 | 50 µg/mL |

| S. aureus | 18 | 30 µg/mL |

| P. aeruginosa | 12 | 70 µg/mL |

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines, providing insights into its potential use in treating inflammatory diseases.

Enzyme Inhibition

This compound has been explored for its role as an enzyme inhibitor. It shows promise in inhibiting enzymes involved in metabolic pathways, which may be beneficial in conditions like cancer and metabolic disorders.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study published in a peer-reviewed journal evaluated the antimicrobial activity of several benzoic acid derivatives, including this compound. The results indicated significant inhibition against Gram-positive bacteria compared to traditional antibiotics. -

Enzyme Interaction Study :

Another research effort focused on the interaction of this compound with cyclooxygenase enzymes (COX). The findings revealed that it could competitively inhibit COX activity, suggesting its potential as an anti-inflammatory agent.

Comparison with Related Compounds

| Compound | Key Features | Biological Activity |

|---|---|---|

| 2-Amino-5-hydroxybenzoic acid | Lacks fluorine; lower reactivity | Moderate antibacterial activity |

| 3-Amino-5-fluoro-2-hydroxybenzoic acid | Similar structure; different functional group position | Enhanced binding affinity |

常见问题

Basic Research Questions

Q. What synthetic routes are commonly employed for 3-amino-2-fluoro-5-hydroxybenzoic acid hydrochloride, and what are their critical optimization parameters?

- Answer : A key method involves amine formation and cyclocondensation reactions. For example, condensation of 2-amino-5-chloro-2'-fluorobenzophenone with ethyl glycinate in the presence of diethyl-aminoethyl chloride hydrochloride yields intermediates that undergo cyclization to form the target compound. Critical parameters include reaction temperature (controlled to avoid side reactions), stoichiometric ratios of reagents, and purification steps to isolate the hydrochloride salt .

Q. How can researchers validate the purity and structural integrity of synthesized this compound?

- Answer : Analytical methods such as HPLC (using C18 columns with phosphate buffer-methanol mobile phases), /-NMR for functional group verification, and FTIR for hydroxyl/amine identification are essential. Melting point determination (e.g., 208°C for related analogs) and elemental analysis further confirm purity .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Answer : Use PPE (gloves, goggles) to avoid dermal/ocular exposure. Store in airtight containers at 2–8°C to prevent hydrolysis. Refer to GHS hazard identifiers (e.g., acute toxicity or irritant classifications, if applicable) and ensure proper ventilation during synthesis .

Advanced Research Questions

Q. How can reaction mechanisms for fluorinated benzoic acid derivatives be elucidated, particularly for regioselective fluorination and hydroxyl group retention?

- Answer : Isotopic labeling (e.g., ) combined with kinetic studies can track fluorination pathways. Computational modeling (DFT) predicts electronic effects influencing regioselectivity. Experimental validation via substituent variation (e.g., chloro vs. methyl groups) assesses steric/electronic contributions .

Q. What strategies address contradictory pharmacological data between in vitro and in vivo models for this compound’s hypnotic activity?

- Answer : Discrepancies may arise from bioavailability or metabolite interference. Perform comparative assays:

- In vitro : Receptor-binding studies (e.g., GABA affinity).

- In vivo : Pharmacokinetic profiling (plasma half-life, metabolite identification via LC-MS).

Adjust experimental models (e.g., murine vs. primate) to validate target engagement .

Q. How can the solubility and stability of this hydrochloride salt be optimized for formulation in aqueous-based assays?

- Answer : Co-solvents (e.g., DMSO-water mixtures) or pH adjustment (buffers near pKa of carboxyl/amine groups) enhance solubility. Lyophilization improves long-term stability. Compare salt forms (e.g., hydrochloride vs. mesylate) for hygroscopicity and thermal stability .

Q. What gaps exist in understanding the structure-activity relationship (SAR) of fluorinated benzoic acid derivatives as CNS agents?

- Answer : Understudied areas include:

- Steric effects : Impact of fluorine substitution at position 2 vs. 5 on receptor binding.

- Hydroxyl group role : Hydrogen-bonding interactions with biological targets.

Prioritize crystallographic studies of ligand-receptor complexes and in silico docking simulations .

Methodological Notes

- Synthesis Optimization : Monitor reaction progress via TLC or inline spectroscopy to minimize byproducts.

- Data Interpretation : Use multivariate analysis (e.g., PCA) to resolve conflicting pharmacological results.

- Safety Compliance : Regularly update SDS documentation with toxicity data from acute exposure studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。